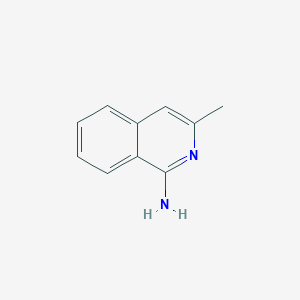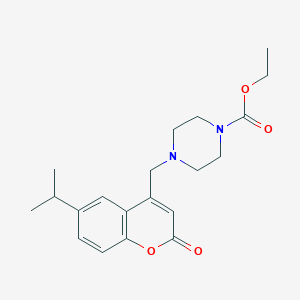
1-Isoquinolinamine, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
There are several methods for synthesizing isoquinoline derivatives. For instance, 3-aryl-1-isoquinolinamines were designed and synthesized based on a previously constructed CoMFA model . Another study designed, synthesized, and evaluated novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives for their antimicrobial activities .科学的研究の応用
Mass Spectrometry Analysis
The unusual mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides, including compounds structurally related to 1-Isoquinolinamine, 3-methyl-, have been extensively studied. Research by Beuck et al. (2009) and Thevis et al. (2008) revealed that these compounds undergo unique fragmentation behaviors due to multiple reversible water adduct formations in the gas phase. This characteristic fragmentation pattern offers powerful analytical tools for LC/MS(/MS) based screening procedures in clinical, forensic, and sports drug testing, highlighting their importance in the identification and analysis of drug candidates and metabolites Beuck et al., 2009; Thevis et al., 2008.
Neuroprotective and Antipsychotic Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives have been identified as endogenous compounds with neuroprotective activity. Pietraszek et al. (2009) demonstrated that 1MeTIQ antagonizes dopamine metabolism rise, glutamate release in the frontal cortex, and locomotor hyperactivity induced by MK-801, without affecting negative symptoms of schizophrenia models. This suggests its potential as a psychosis-attenuating drug in clinical practice Pietraszek et al., 2009.
Synthetic Chemistry Applications
Niemczak et al. (2015) introduced a new method for the preparation of 1-methyl-3-phenylisoquinoline derivatives, demonstrating the versatility of isoquinolines in synthetic chemistry. This method utilizes polyphosphate esters and oximes, offering a pathway to synthesize isoquinoline derivatives with various substituents, which are crucial in the development of pharmaceuticals and fine chemicals Niemczak et al., 2015.
作用機序
Target of Action
The primary targets of 1-Isoquinolinamine, 3-methyl- are dysregulated protein kinases in cancer cells . These protein kinases play a crucial role in controlling cell growth and proliferation. When these kinases are dysregulated, it can lead to uncontrolled cell growth and the development of cancer .
Mode of Action
1-Isoquinolinamine, 3-methyl- interacts with its targets by inhibiting the activity of dysregulated protein kinases . This inhibition results in a decrease in the metabolic activity of cancer cells, leading to their death .
Biochemical Pathways
The compound affects the PI3K/AKT, MAPK, and JAK/STAT signaling pathways . These pathways are involved in cell growth, proliferation, and survival. By influencing these pathways, 1-Isoquinolinamine, 3-methyl- can disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
The solubility of similar compounds in various solvents has been studied , which can provide insights into the compound’s bioavailability. High solubility often correlates with good absorption and distribution within the body.
Result of Action
The result of the action of 1-Isoquinolinamine, 3-methyl- is a decrease in the metabolic activity of cancer cells, leading to their death . Specifically, the compound has been found to be effective against B- and T-acute lymphoblastic leukemia (ALL) cells .
Action Environment
The action, efficacy, and stability of 1-Isoquinolinamine, 3-methyl- can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action.
特性
IUPAC Name |
3-methylisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNUAJKLSKTYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2805134.png)
![[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805135.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2805136.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805137.png)

![1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2805141.png)

![(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2805144.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2805147.png)
![[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2805148.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2805154.png)
![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2805155.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805156.png)